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Hexamidine-d12 Impurity A Hydrochloride

Cat. No.: B1161622
M. Wt: 403.97
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Description

Significance of Impurity Profiling in Pharmaceutical Science

To standardize the control of impurities, global regulatory bodies have established stringent guidelines. The most prominent of these are the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines. Specifically, ICH Q3A(R2) and ICH Q3B(R2) provide a framework for the control of impurities in new drug substances and new drug products, respectively. hbni.ac.in

These guidelines apply to chemically synthesized new drug substances and products and set thresholds for reporting, identifying, and qualifying impurities. hbni.ac.in

Reporting Threshold: The level at which an impurity must be reported in regulatory documentation.

Identification Threshold: The level at which the structure of an impurity must be determined.

Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

These thresholds are based on the maximum daily dose of the drug, ensuring that patient exposure to any given impurity is kept within safe limits. Adherence to these guidelines is a non-negotiable requirement for gaining market approval for new drugs.

Table 1: Comparison of Key Aspects of ICH Q3A(R2) and ICH Q3B(R2) Guidelines

Guideline Section ICH Q3A(R2): Impurities in New Drug Substances ICH Q3B(R2): Impurities in New Drug Products
Scope Addresses impurities in the drug substance (API) produced by chemical synthesis. hbni.ac.in Addresses degradation products in the drug product arising from the drug substance or from interactions with excipients or the container closure system. hbni.ac.in
Focus Impurities arising during the manufacturing process and storage of the API. Impurities that form during the manufacturing and storage of the finished dosage form.
Key Considerations Listing of impurities, setting acceptance criteria, and providing a rationale for these specifications. Identification and qualification of degradation products observed during stability studies.
Application Applies to new drug substances not previously registered in a region. Applies to new drug products not previously registered in a region. texilajournal.com

Pharmaceutical impurities are broadly categorized based on their chemical nature and origin. The ICH classifies them into three main types: organic impurities, inorganic impurities, and residual solvents.

Organic Impurities: These can originate from various stages of the manufacturing process or from the degradation of the drug substance. Examples include starting materials, by-products, intermediates, and reagents. nih.gov

Inorganic Impurities: These are often derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, and inorganic salts. nih.gov

Residual Solvents: These are organic volatile chemicals used during the synthesis of the drug substance or in the production of the formulation. nih.gov

The sources of these impurities are diverse and can be introduced at almost any stage of production, handling, or storage.

Process-related impurities are substances that are introduced or generated during the manufacturing of a drug substance. cymitquimica.com These impurities are often characteristic of the specific synthetic route employed. They can include:

Starting Materials and Intermediates: Unreacted starting materials or intermediates that persist in the final product.

By-products: Unwanted products formed from side reactions occurring during the synthesis of the API. scbt.com

Reagents, Ligands, and Catalysts: Chemicals used to facilitate reactions that are not completely removed during purification.

Controlling these impurities requires a deep understanding of the chemical process and robust purification steps.

Degradation products are impurities that result from the chemical breakdown of the drug substance or drug product over time. clearsynth.com The formation of these products can be influenced by various factors such as exposure to light, temperature, humidity, pH, or reaction with excipients or the container. cymitquimica.com Forced degradation studies are often conducted under stressed conditions to identify potential degradation pathways and develop stability-indicating analytical methods. cymitquimica.com Hexamidine (B1206778) Impurity A itself is a potential degradation product or process-related impurity of Hexamidine. scioninstruments.com

Classification and Sources of Pharmaceutical Impurities

Role of Stable Isotope Labeled Compounds in Chemical and Pharmaceutical Research

Stable isotope-labeled (SIL) compounds are powerful tools in chemical and pharmaceutical analysis. In these compounds, one or more atoms are replaced by a stable (non-radioactive) isotope of that same element, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). This labeling results in a molecule that is chemically almost identical to its non-labeled counterpart but has a higher mass. clearsynth.com

This mass difference makes SIL compounds invaluable as internal standards in quantitative analytical techniques, particularly in mass spectrometry (MS). clearsynth.com When analyzing a sample, a known amount of the SIL compound (like Hexamidine-d12 Impurity A Hydrochloride) is added. Because the SIL internal standard behaves almost identically to the analyte of interest during sample preparation, chromatography, and ionization, it can be used to correct for variations and matrix effects, leading to highly accurate and precise quantification of the target analyte. clearsynth.com

Deuteration is the process of replacing hydrogen atoms with their heavier isotope, deuterium. This substitution increases the molecular weight of the compound without significantly altering its chemical properties or reactivity. For instance, this compound has twelve deuterium atoms, making it heavier than its non-deuterated analog. google.com

The key principle behind its use as an internal standard is that it will co-elute with the non-labeled analyte during chromatographic separation but will be distinguishable by the mass spectrometer due to its different mass-to-charge ratio (m/z). clearsynth.com This allows for the separate detection and quantification of the analyte and the internal standard. The synthesis of such complex deuterated molecules can be achieved through various methods, including hydrogen isotope exchange reactions where hydrogen atoms are swapped for deuterium atoms, often using a deuterium source like heavy water (D₂O). cymitquimica.com

Applications of Deuterated Standards in Analytical Chemistry

Deuterated compounds are widely employed as internal standards in analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS). clearsynth.comnih.gov An ideal internal standard is a compound that behaves chemically and physically almost identically to the analyte of interest but is distinguishable by the analytical instrument. researchgate.net Stable isotopically labeled (SIL) compounds, especially deuterated ones, are considered the gold standard for this purpose. researchgate.netscispace.com

The key advantages of using deuterated internal standards include:

Accuracy and Precision: They co-elute with the non-labeled analyte in liquid chromatography (LC), experiencing similar extraction recovery and ionization efficiency in the mass spectrometer's ion source. texilajournal.com This allows them to effectively compensate for variations in sample preparation, injection volume, and matrix effects, which are common issues in complex biological samples. clearsynth.comtexilajournal.com

Method Validation: Deuterated standards are essential for the development and validation of robust analytical methods, ensuring the procedure is reliable and reproducible. clearsynth.com

Quantitative Analysis: By adding a known quantity of the deuterated standard to a sample, the concentration of the unlabeled analyte can be determined with high accuracy by comparing their respective signal responses in the mass spectrometer. clearsynth.commdpi.com This is particularly vital in bioanalytical assays for pharmacokinetic studies and in the precise quantification of low-level impurities in drug substances.

The use of deuterated standards in LC-MS/MS assays has become a common practice for monitoring everything from immunosuppressive drugs and hormones to environmental contaminants. nih.govresearchgate.nettexilajournal.comnih.gov

Specific Considerations for Deuterated Impurities in Pharmaceutical Development

While deuterated compounds are powerful analytical tools, their use, especially as impurities or as analogues of active drugs, involves specific scientific and regulatory considerations.

The substitution of hydrogen with deuterium can lead to the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered. portico.org The carbon-deuterium (C-D) bond has a lower zero-point energy and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond, making it stronger and more difficult to break. acs.orgportico.org

This effect is particularly significant in metabolic processes mediated by enzymes like the cytochrome P450 (CYP) family, which often involve the cleavage of C-H bonds as a rate-limiting step. nih.govnih.gov By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism at that site can be slowed down. portico.orgvenable.com This strategy has been intentionally used to develop "deuterated drugs" with improved pharmacokinetic profiles, such as a longer half-life, which may allow for less frequent dosing. venable.com However, this can also lead to "metabolic switching," where the body compensates by metabolizing the drug at a different, non-deuterated site. venable.com When considering a deuterated impurity, it's important to recognize that its metabolic and toxicological profile might differ from its non-deuterated counterpart due to these isotopic effects. semanticscholar.org

The development of deuterated compounds has posed unique questions for regulatory agencies. A key issue is whether a deuterated version of a previously approved drug should be considered a new chemical entity (NCE). jdsupra.com In 2017, the FDA approved deutetrabenazine, a deuterated analogue of tetrabenazine. venable.comthefdalawblog.com The agency classified deutetrabenazine as an NCE, granting it market exclusivity. jdsupra.comthefdalawblog.com This decision was based on a structure-centric interpretation, where the deuterium atom makes the active moiety structurally different from the original hydrogen-containing version. thefdalawblog.com

This ruling established a precedent that deuterated drugs can be developed via an expedited 505(b)(2) pathway, which allows reliance on data from the original approved drug, while still qualifying for the benefits of NCE status. venable.comacs.orgbioscientia.de For deuterated impurities, regulatory guidelines on impurities in new drug substances (like ICH Q3A) are applicable. nih.gov However, the synthesis of deuterated compounds almost inevitably results in isotopic mixtures containing the non-labeled compound and molecules with varying degrees of deuteration (isotopologues). researchgate.netnih.gov This presents significant challenges for synthesis, analysis, and setting specifications, requiring highly sensitive analytical methods to characterize and control the isotopic distribution. nih.govrti.org

Contextualization of Hexamidine and its Associated Impurities

Hexamidine is an antiseptic and disinfectant agent used in cosmetics and some over-the-counter drug products. nih.govwikipedia.org It is most commonly used as its diisethionate salt due to its higher water solubility compared to the dihydrochloride (B599025) form. wikipedia.orgnih.gov Like any synthesized chemical compound, Hexamidine can contain impurities that must be monitored and controlled. symeres.com

Impurities in Hexamidine can originate from starting materials, side reactions during synthesis, or degradation over time. synzeal.comchemicea.com Several process-related impurities and degradation products have been identified and are often listed in pharmacopoeias. The European Pharmacopoeia (EP), for instance, specifies several impurities for Hexamidine, which are used as reference standards in quality control. synzeal.comsynzeal.comcleanchemlab.com

Below is a table of some known Hexamidine impurities:

Hexamidine EP Impurity A 4-[[6-(4-Carbamimidoylphenoxy)hexyl]oxy]benzamide. synzeal.com C20H25N3O3. Process-related/Degradation

Hexamidine EP Impurity B N-Ethyl-4-[[6-(4-carbamimidoylphenoxy)hexyl]oxy]benzamidine C22H29N3O3. cleanchemlab.com Process-related

Hexamidine EP Impurity C 4-Imino-9,16-dioxa-3-azatricyclo[15.2.2.25,8]tricosa-1(19),2,5,7,17,20,22-heptaen-2-amine. cleanchemlab.com C20H23N3O2. cleanchemlab.com Degradation

Hexamidine EP Impurity D Ethyl 4-[[6-(4-carbamimidoylphenoxy)hexyl]oxy]benzoate. synzeal.com C22H28N2O4. Process-related

Hexamidine Impurity A is a particularly relevant impurity, representing a mono-hydrolyzed form of Hexamidine where one of the amidine groups has been converted to an amide. synzeal.com

The synthesis and investigation of a deuterated version of a known impurity, such as this compound, is driven by the need for highly accurate analytical methods. The primary rationale is its application as an ideal internal standard for the quantification of the non-labeled Hexamidine Impurity A.

When analyzing Hexamidine for its impurities using a sensitive technique like LC-MS/MS, the accurate measurement of Impurity A at very low levels is critical for quality control and regulatory compliance. google.com By using this compound as the internal standard, analysts can overcome many of the challenges associated with trace-level quantification. tandfonline.com The deuterated standard has nearly identical chromatographic retention time, extraction efficiency, and ionization response to the actual impurity. researchgate.net Its higher mass, due to the 12 deuterium atoms, allows it to be clearly distinguished from the non-labeled impurity in the mass spectrometer. This ensures that any loss or variability during sample processing affects both the analyte and the standard equally, leading to a highly accurate and reliable final measurement. scispace.comtexilajournal.com

Therefore, the development of this compound is not for therapeutic purposes but is a critical step in creating a robust, validated analytical method to ensure the purity and safety of Hexamidine-containing products. symeres.com

Table of Mentioned Compounds

Hexamidine4,4'-[Hexane-1,6-diylbis(oxy)]dibenzenecarboximidamide. wikipedia.orgHexamidine Diisethionate4,4'-[Hexane-1,6-diylbis(oxy)]dibenzenecarboximidamide; bis(2-hydroxyethanesulfonate). synzeal.comHexamidine Dihydrochloride4,4'-[Hexane-1,6-diylbis(oxy)]dibenzenecarboximidamide; dihydrochloride. nih.govThis compound4-[[6-(4-Carbamimidoylphenoxy)hexane-1,1,2,2,5,5,6,6-d8-oxy-d4]benzamide hydrochloride (representative deuteration)Hexamidine Impurity A4-[[6-(4-Carbamimidoylphenoxy)hexyl]oxy]benzamide. synzeal.comHexamidine Impurity BN-Ethyl-4-[[6-(4-carbamimidoylphenoxy)hexyl]oxy]benzamidine. cleanchemlab.comHexamidine Impurity C4-Imino-9,16-dioxa-3-azatricyclo[15.2.2.25,8]tricosa-1(19),2,5,7,17,20,22-heptaen-2-amine. cleanchemlab.comHexamidine Impurity DEthyl 4-[[6-(4-carbamimidoylphenoxy)hexyl]oxy]benzoate. synzeal.comDeutetrabenazine(RR,SS)-1,3,4,6,7,11b-Hexahydro-9,10-di(methoxy-d3)-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-oneTetrabenazine(RR,SS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-oneDeuteriumDeuterium

Properties

Molecular Formula

C₂₀H₁₄D₁₂ClN₃O₃

Molecular Weight

403.97

Synonyms

4-((6-(4-Carbamimidoylphenoxy)hexyl-d12)oxy)benzamide Hydrochloride

Origin of Product

United States

Synthesis and Precursor Chemistry of Hexamidine D12 Impurity a Hydrochloride

Synthetic Methodologies for Hexamidine (B1206778) Impurity A and its Analogues

Hexamidine Impurity A is chemically identified as 4-[[6-(4-Carbamimidoylphenoxy)hexyl]oxy]benzamide. clearsynth.com Its structure is closely related to the active pharmaceutical ingredient Hexamidine, which features two terminal amidine (carbamimidoyl) groups. In Impurity A, one of these amidine groups is replaced by a benzamide (B126) group. This structural difference is the key to understanding its synthetic origin.

Reaction Pathways Leading to Impurity A

The synthesis of Hexamidine and its impurities generally involves a convergent approach where two phenolic precursors are linked to a central alkyl chain. The formation of Impurity A can be envisioned through several pathways, often stemming from the synthesis of Hexamidine itself.

A primary route for synthesizing the Hexamidine backbone involves a double Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com In a typical synthesis of Hexamidine, two equivalents of a phenolic precursor, such as 4-hydroxybenzonitrile (B152051), are reacted with a 1,6-dihalohexane. google.com This forms the dinitrile intermediate, 4,4'-[hexane-1,6-diylbis(oxy)]dibenzonitrile. The nitrile groups are then converted to amidines.

Impurity A likely arises from one of two main scenarios:

Incomplete Reaction: Starting from the dinitrile precursor to Hexamidine, one of the two nitrile groups may fail to convert to an amidine, and instead undergoes hydrolysis to a carboxamide group during the workup or purification stages. Subsequent conversion of the second nitrile group to an amidine would yield Impurity A.

Use of Mixed Precursors: The synthesis could inadvertently start with a mixture of phenolic precursors: 4-hydroxybenzonitrile and 4-hydroxybenzamide (B152061). A statistical reaction with 1,6-dihalohexane would produce a mixture of three products: the desired Hexamidine precursor (dinitrile), a diamide (B1670390) species, and the asymmetric nitrile-amide precursor to Impurity A. Subsequent conversion of the nitrile group to an amidine yields the final impurity.

Specific Chemical Reactions and Reagents Involved

The synthesis of Hexamidine Impurity A involves established organic reactions. The key steps are the formation of the ether linkages and the generation of the amidine and amide functional groups.

Williamson Ether Synthesis: This reaction forms the core diaryl-diether structure. wikipedia.org It proceeds via an SN2 mechanism where a phenoxide ion acts as a nucleophile, attacking an alkyl halide. masterorganicchemistry.com To form the precursor for Impurity A, a sequential or one-pot reaction could be employed. For instance, 4-hydroxybenzamide and 4-hydroxybenzonitrile would be deprotonated with a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) to form the corresponding phenoxides. These then react with a 1,6-dihaloalkane, such as 1,6-dibromohexane (B150918) or 1,6-dichlorohexane, to form the ether bonds. google.comlibretexts.orgchemicalbook.com

Amidine Formation from a Nitrile: The conversion of the nitrile group in the asymmetric precursor to an amidine is commonly achieved through the Pinner reaction. wikipedia.orgorganic-chemistry.org This reaction involves treating the nitrile with an alcohol (like ethanol) in the presence of anhydrous hydrogen chloride (HCl) gas. google.com This forms an intermediate Pinner salt (an imidate hydrochloride), which is then treated with ammonia (B1221849) (NH₃) to yield the final amidine hydrochloride. wikipedia.org Alternative methods for converting nitriles to amidines exist, such as via the formation and subsequent hydrogenation of an amidoxime (B1450833) intermediate. tandfonline.com

The final step in the non-deuterated synthesis is the formation of the hydrochloride salt by treatment with hydrochloric acid.

ReagentRole in SynthesisRelevant Reaction
4-HydroxybenzonitrileAromatic PrecursorWilliamson Ether Synthesis
4-HydroxybenzamideAromatic PrecursorWilliamson Ether Synthesis
1,6-Dihalohexane (e.g., 1,6-Dibromohexane)Alkyl LinkerWilliamson Ether Synthesis
Sodium Hydroxide (NaOH)BaseWilliamson Ether Synthesis (Deprotonation)
Anhydrous HCl / EthanolReagents for Pinner Salt formationPinner Reaction
Ammonia (NH₃)Nitrogen SourcePinner Reaction (Amidine formation)

Deuterium (B1214612) Incorporation Strategies for Hexamidine-d12 Impurity A Hydrochloride

The designation "d12" in this compound indicates that the twelve hydrogen atoms on the central hexyl chain have been replaced with deuterium. This requires a specific synthetic strategy that incorporates the deuterium label at the core of the molecule, rather than through late-stage hydrogen-deuterium exchange on the aromatic rings.

Selective Deuteration Techniques for Pharmaceutical Intermediates

For a molecule like this compound, the most efficient and selective deuteration technique is not a late-stage exchange but rather the use of a deuterated building block. rsc.org The target of deuteration is the aliphatic hexyl chain, where C-H bonds are generally less reactive towards catalytic H-D exchange compared to aromatic C-H bonds. Therefore, synthesizing the molecule from a pre-deuterated C6 precursor ensures complete and site-specific labeling.

The precursor of choice would be a fully deuterated 1,6-hexanediol (B165255) (1,6-hexanediol-d14, including the hydroxyl deuterons) or a derivative like 1,6-dihalohexane-d12. These starting materials can be synthesized through methods such as the catalytic hydrogenation of deuterated adipic acid esters using deuterium gas (D₂). chemicalbook.com

Synthetic Routes for Deuterium Labeling at Specific Molecular Sites

The synthesis of this compound mirrors the non-deuterated pathway, with the crucial substitution of the standard C6 linker with its deuterated analogue.

The proposed synthetic route is as follows:

Preparation of the Deuterated Linker: A deuterated C6 difunctional starting material is required. This is typically achieved by converting commercially available 1,6-hexanediol-d14 or by synthesizing it. For the Williamson ether synthesis, this diol must be converted into a more reactive form, such as 1,6-dihalohexane-d12 (e.g., 1,6-dibromohexane-d12 (B1436273) or 1,6-dichlorohexane-d12). This can be accomplished by reacting the deuterated diol with reagents like hydrobromic acid (HBr) or thionyl chloride (SOCl₂).

Deuterated Williamson Ether Synthesis: The 1,6-dihalohexane-d12 is then used as the electrophile in the Williamson ether synthesis with the phenoxide ions generated from 4-hydroxybenzonitrile and 4-hydroxybenzamide. This reaction covalently links the deuterated hexyl chain between the two distinct aromatic rings, forming the direct precursor to the target molecule: 4-((6-(4-carbamimidoylphenoxy)hexyl-d12)oxy)benzamide.

Amidine Formation and Salt Generation: The nitrile group on the resulting intermediate is converted to an amidine using the Pinner reaction as described previously. wikipedia.orgorganic-chemistry.org The final step involves treatment with hydrochloric acid to produce this compound.

Control of Deuterium Enrichment and Isotopic Purity

Ensuring high isotopic purity is crucial for the function of a deuterated internal standard. The goal is to have a high percentage of molecules containing the desired number of deuterium atoms (in this case, 12) with minimal presence of molecules having fewer (under-deuteration) or more deuteriums.

Control over isotopic enrichment begins with the starting materials. The use of a highly enriched deuterated precursor, such as 1,6-hexanediol-d14 with an isotopic purity exceeding 98%, is fundamental.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular weight of the deuterated compound. It can distinguish between molecules with different numbers of deuterium atoms (isotopologues) based on their mass-to-charge ratio. The distribution of these isotopologues allows for the calculation of the average deuterium incorporation and the isotopic purity. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the location and extent of deuteration.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the hexyl chain protons should be absent or significantly diminished, confirming successful deuteration.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming their presence at the expected positions on the hexyl chain. sigmaaldrich.com

¹³C NMR (Carbon-13 NMR): The signals for the deuterated carbons will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to their non-deuterated counterparts.

This combined analytical approach provides comprehensive data on the structural integrity and isotopic purity of the synthesized this compound. rsc.org

Analytical TechniqueInformation ProvidedKey Observation
High-Resolution Mass Spectrometry (HR-MS)Molecular weight confirmation, isotopic distribution, and calculation of isotopic purity. A mass shift corresponding to the replacement of 12 hydrogens with 12 deuteriums.
¹H NMR SpectroscopyConfirmation of deuterium incorporation at specific sites.Absence or significant reduction of proton signals for the C1-C6 positions of the hexyl chain.
²H NMR SpectroscopyDirect detection and quantification of deuterium at labeled sites. sigmaaldrich.comPresence of signals corresponding to the deuterons on the hexyl chain.
¹³C NMR SpectroscopyConfirmation of deuteration on specific carbons and structural integrity.Splitting of carbon signals for the deuterated hexyl chain due to C-D coupling.

Purification and Isolation Techniques for Synthetic this compound

The purification and isolation of the final product, this compound, are critical to obtaining a compound of high purity suitable for its intended applications, such as use as an analytical standard. Given the multi-step nature of the synthesis, a mixture of the desired product, unreacted starting materials, and side-products is expected. A combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Methods

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of pharmaceutical impurities and complex organic molecules cphi-online.com.

Stationary Phase: A reversed-phase C18 column is a common choice for the purification of polar aromatic compounds.

Mobile Phase: A gradient elution system using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure the protonation of the amidine and improve peak shape, would likely be effective.

Detection: UV detection at a wavelength where the aromatic rings of the molecule exhibit strong absorbance would be used to monitor the elution of the compound.

The following table outlines a hypothetical preparative HPLC method for the purification of this compound.

ParameterValue
Column Reversed-phase C18, preparative scale
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient A time-programmed gradient from a high percentage of A to a high percentage of B
Flow Rate Dependent on column dimensions, typically in the range of 20-100 mL/min
Detection UV at approximately 265 nm

Crystallization

Following chromatographic purification, crystallization is often used as a final step to obtain a highly pure, crystalline solid and to isolate the compound as its hydrochloride salt.

Solvent System: The choice of solvent is crucial. A common approach is to dissolve the purified free base in a suitable alcohol, such as isopropanol (B130326) or ethanol, and then add a solution of hydrochloric acid in a non-polar co-solvent, like diethyl ether or hexane, to induce precipitation of the hydrochloride salt.

Isolation: The resulting crystalline solid would be isolated by filtration, washed with a non-polar solvent to remove any residual impurities, and dried under vacuum.

The purity of the final isolated this compound would be assessed using analytical techniques such as analytical HPLC, mass spectrometry (to confirm the molecular weight and deuterium incorporation), and Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the structure and isotopic labeling pattern).

Advanced Spectroscopic and Spectrometric Characterization of Hexamidine D12 Impurity a Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural assignment of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the precise connectivity of atoms within the molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. In the case of Hexamidine-d12 Impurity A Hydrochloride, the ¹H NMR spectrum is significantly simplified due to the presence of twelve deuterium (B1214612) atoms on the hexyl chain. Since deuterium (²H) is not detected in a ¹H NMR experiment, the complex signals corresponding to the -(CH₂)₆- chain are absent. studymind.co.ukwikipedia.org

The analysis focuses on the remaining protons: the aromatic protons on the two distinct phenyl rings and the labile protons of the amide and amidine functional groups. The aromatic region is expected to show two sets of AA'BB' systems, characteristic of para-substituted benzene (B151609) rings.

A key technique for identifying the signals from labile protons (those attached to nitrogen or oxygen) is the deuterium exchange experiment. openochem.org Upon addition of a small amount of deuterium oxide (D₂O) to the NMR sample, the labile N-H protons of the amide (-CONH₂) and amidine (-C(=NH)NH₂) groups will exchange with deuterium atoms from the solvent. openochem.orgacdlabs.com This exchange results in the disappearance of their corresponding signals from the ¹H NMR spectrum, providing unambiguous confirmation of their assignment. openochem.org

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic (benzamide ring)~7.8-8.0DoubletProtons ortho to the amide group.
Aromatic (benzamide ring)~6.9-7.1DoubletProtons meta to the amide group.
Aromatic (amidine ring)~7.7-7.9DoubletProtons ortho to the amidine group.
Aromatic (amidine ring)~6.9-7.1DoubletProtons meta to the amidine group.
-CONH₂~7.4-7.6 (broad)SingletSignal disappears upon D₂O exchange. openochem.org
-C(=NH)NH₂~9.0-9.4 (broad)SingletsSignals disappear upon D₂O exchange. openochem.org

Carbon-13 (¹³C) NMR spectroscopy provides information on each unique carbon atom in the molecule. huji.ac.il In a standard proton-decoupled ¹³C NMR spectrum, each carbon signal typically appears as a singlet. youtube.com For this compound, distinct signals are expected for the aromatic carbons, the carbonyl carbon of the amide, and the amidine carbon.

The deuterium labeling on the hexyl chain has a notable effect on the ¹³C NMR spectrum. The signals for the six deuterated carbons (CD₂) will be observed, but they will appear as multiplets due to the one-bond coupling between carbon-13 and deuterium (¹J-C,D). Furthermore, a deuterium isotope effect may cause a slight upfield shift of these carbon signals compared to their non-deuterated counterparts. rsc.org

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonsPredicted Chemical Shift (δ, ppm)Notes
C=O (Amide)~165-170Carbonyl carbon.
C=N (Amidine)~164-168Amidine carbon.
Aromatic C-O~160-163Quaternary carbons attached to oxygen.
Aromatic CH~114-132Aromatic carbons attached to protons.
Aromatic C-C/C-N~125-135Quaternary aromatic carbons.
-O-(CD₂)₆-O-~68-70 and ~25-30Deuterated aliphatic carbons, exhibit C-D coupling.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent ortho and meta protons on each of the aromatic rings, confirming their substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.educ6h6.org HSQC would be used to definitively assign each aromatic proton signal to its corresponding aromatic carbon signal.

Correlations from the aromatic protons on the benzamide (B126) ring to the amide carbonyl carbon.

Correlations from the aromatic protons on the other ring to the amidine carbon.

Crucially, correlations from the aromatic protons ortho to the ether linkages to the deuterated carbons of the hexyl chain, confirming the connectivity of the entire molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns. amazonaws.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically with an error of less than 5 parts per million (ppm). nih.govmdpi.com This precision allows for the determination of a unique elemental composition. For this compound, the molecular formula of the free base is C₂₀H₁₃D₁₂N₃O₃. HRMS analysis in positive ion mode would detect the protonated molecule, [M+H]⁺. The experimentally measured exact mass must match the calculated theoretical mass to confirm the molecular formula. researchgate.net

Table 3: HRMS Data for this compound

ParameterValue
Molecular Formula (Free Base)C₂₀H₁₃D₁₂N₃O₃
Theoretical Exact Mass [M+H]⁺392.2965 Da
Expected ObservationA measured m/z value within ± 5 ppm of 392.2965.

Tandem mass spectrometry (MS/MS) involves selecting the precursor ion (the [M+H]⁺ ion in this case) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions). nih.gov The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure.

For this compound, the fragmentation is expected to occur at the most labile bonds, primarily the ether linkages on either side of the deuterated hexyl chain. libretexts.org Cleavage at these points would result in characteristic fragment ions corresponding to the benzamide and carbamimidoylphenoxy moieties.

Interactive Table 4: Predicted MS/MS Fragmentation for this compound ([M+H]⁺)

Precursor Ion (m/z)Proposed Product Ion (m/z)Proposed Structure of Product IonFragmentation Pathway
392.3138.14-hydroxybenzonitrile (B152051)Cleavage of ether bond and loss of the deuterated chain and benzamide moiety.
392.3121.14-hydroxybenzamide (B152061)Cleavage of the ether bond on the benzamide side.
392.3136.1Protonated 4-carbamimidoylphenolCleavage of the ether bond on the amidine side.
392.3257.2[M - C₇H₆NO]⁺Loss of the benzamide moiety.

Isotope Pattern Analysis for Deuterated Compounds

Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds, providing precise information on molecular weight and isotopic enrichment. americanpharmaceuticalreview.com For this compound, the incorporation of twelve deuterium (D) atoms in place of hydrogen (H) atoms significantly alters its mass spectrometric signature compared to the non-labeled analogue. High-resolution mass spectrometry (HRMS) is particularly crucial for analyzing deuterated compounds, as it can distinguish between ions containing deuterium and those with naturally abundant heavy isotopes like Carbon-13. nih.govrsc.org

The isotopic purity of a deuterated compound is a critical parameter, and HRMS allows for its accurate determination by analyzing the relative abundance of the H/D isotopologue ions. nih.gov The mass spectrum of Hexamidine-d12 will exhibit a characteristic isotopic cluster. The most abundant peak in this cluster will not be the monoisotopic peak, but rather the peak corresponding to the molecule containing twelve deuterium atoms. The distribution of less-deuterated species (d11, d10, etc.) provides a measure of the isotopic enrichment. rsc.org The centroid mass of this isotopic distribution is a key value calculated to represent the average mass of the deuterated peptide or molecule. journalijbcrr.com

Table 1: Theoretical Isotope Pattern Data for Hexamidine-d12

IsotopologueRelative Abundance (%)Note
d12> 95% (Typical)Represents the fully deuterated molecule; exact percentage depends on synthesis.
d11VariableIndicates presence of molecules with one less deuterium atom.
d10VariableIndicates presence of molecules with two fewer deuterium atoms.
d0-d9Low/TraceRepresents lower deuterated species and the unlabeled compound.

This table is interactive and represents expected values for a highly enriched sample. The relative abundances can be adjusted based on specific batch data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. fiveable.mesemanticscholar.org The structure of Hexamidine (B1206778) contains several key functional groups, including aromatic rings, an ether linkage (C-O-C), and amidine groups, each with characteristic absorption bands.

The IR spectrum of this compound is expected to show absorptions typical for an aromatic ether and a diamidine. Phenyl alkyl ethers characteristically display two strong C-O stretching absorbances. libretexts.orgpressbooks.pub Specifically, an aromatic C-O stretch is expected between 1300 and 1200 cm⁻¹. spectroscopyonline.com The amidine functional group, which is structurally related to amides and amines, will also present key signals. spectroscopyonline.com The C-N stretching vibration for aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ region. orgchemboulder.com Additionally, characteristic aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. The presence of N-H bonds in the protonated amidine hydrochloride salt would result in N-H stretching bands, typically appearing in the 3300-3500 cm⁻¹ range. orgchemboulder.comopenstax.org

Table 2: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3300-3500N-H (Amidine Salt)Stretch
~3000-3100Aromatic C-HStretch
~2850-2960Aliphatic C-HStretch
~1650-1580N-H (Amidine)Bend
~1600, ~1500, ~1450Aromatic C=CRing Stretch
~1250-1335Aromatic C-NStretch
~1250 & ~1050Aromatic-Alkyl EtherAsymmetric C-O-C Stretch

This is an interactive table. Click on a functional group to highlight its expected region in a representative spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from the ground state to higher energy orbitals. hnue.edu.vn This technique is particularly useful for analyzing compounds containing chromophores, which are the parts of a molecule responsible for light absorption. britannica.comtaylorandfrancis.com

The structure of Hexamidine contains substituted benzene rings, which act as the primary chromophores. taylorandfrancis.com Benzene and its derivatives exhibit characteristic π → π* electronic transitions. hnue.edu.vnup.ac.za Typically, benzene shows two intense absorption bands around 180-200 nm and a weaker, secondary band near 255-260 nm. up.ac.zaquimicaorganica.org Substitution on the benzene ring, such as the ether linkage and the amidine group in Hexamidine, can cause a shift in these absorption bands to longer wavelengths (a bathochromic shift). hnue.edu.vn The presence of substituents with non-bonding electrons, like the oxygen in the ether group, can interact with the π-electron system of the ring, increasing the length of the chromophore and shifting the absorption maxima. hnue.edu.vn

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound in a Suitable Solvent

Expected λmax (nm)Transition TypeAssociated Chromophore
~200-220π → πPrimary Aromatic Band
~260-280π → πSecondary Aromatic Band

This interactive table shows the expected absorption regions. The exact λmax values are solvent-dependent.

Application of Hyphenated Techniques in Structural Elucidation (e.g., LC-MS/MS, GC-MS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures like pharmaceutical substances and their impurities. americanpharmaceuticalreview.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for separating, identifying, and structurally elucidating trace-level impurities. synthinkchemicals.comresolvemass.ca

LC-MS/MS is particularly effective for analyzing pharmaceutical impurities. nih.govshimadzu.com The liquid chromatography (LC) component separates the this compound from the main API and other impurities based on its physicochemical properties. synthinkchemicals.com Following separation, the impurity enters the mass spectrometer, where it is ionized. Tandem mass spectrometry (MS/MS) involves selecting the molecular ion of the impurity and subjecting it to fragmentation. synthinkchemicals.com The resulting fragmentation pattern provides a fingerprint that is crucial for structural elucidation. americanpharmaceuticalreview.com For Hexamidine, fragmentation is expected to occur at the ether linkages and the C-C bonds of the alkyl chain. Aromatic ethers typically cleave at the β-bond to the ring. whitman.edu

GC-MS is also a valuable technique, especially for volatile and thermally stable compounds. When analyzing deuterated compounds by GC-MS, a chromatographic isotope effect may be observed, where the deuterated analogue has a slightly shorter retention time than its protiated counterpart. nih.gov The fragmentation patterns observed in GC-MS with electron ionization (EI) can be highly detailed. For ethers, a major fragmentation pathway is the cleavage of the C-C bond adjacent (alpha) to the oxygen, while aromatic ethers also show a prominent molecular ion peak due to the stable ring structure. whitman.edumiamioh.edulibretexts.org

Table 4: Plausible Mass Fragments of this compound in MS/MS

m/z (Daltons)Possible Fragment StructureFragmentation Pathway
[M+H - Amidine-d6]⁺Hexamidine-d6 coreCleavage of terminal amidine group
[M+H - Alkoxy chain]⁺Amidinophenyl-d6 ionCleavage of the ether bond
VariesSmaller alkyl chain fragmentsCleavage along the central hexane-d12 chain

This interactive table lists potential fragments. The exact m/z values depend on the specific structure of "Impurity A" and the deuteration pattern.

Integration of Data from Multiple Spectroscopic Platforms

The definitive structural elucidation of an unknown impurity like this compound cannot be achieved by a single analytical technique. veeprho.com Instead, it requires the integration of data from multiple spectroscopic and spectrometric platforms to piece together the molecular puzzle. spectroscopyonline.com This integrated approach provides orthogonal information, where each technique confirms and complements the findings of the others.

The process begins with a hyphenated technique like LC-MS/MS to separate the impurity and determine its molecular weight and elemental composition (via HRMS). americanpharmaceuticalreview.comveeprho.com The fragmentation data from MS/MS offers the first clues about the molecule's core structure and connectivity. synthinkchemicals.com Subsequently, IR spectroscopy is used to confirm the presence of key functional groups (aromatic rings, ethers, amidines) predicted by the mass spectral data. semanticscholar.org UV-Vis spectroscopy corroborates the existence of the aromatic chromophore system. semanticscholar.org Finally, Nuclear Magnetic Resonance (NMR) spectroscopy (though not detailed in this outline) would typically be used on an isolated sample to provide the definitive atom-to-atom connectivity map, confirming the structure and the specific positions of the deuterium labels. rsc.orgnih.gov By combining these layers of information, a complete and unambiguous structural assignment for this compound can be confidently established. youtube.com

Analytical Method Development and Validation for Hexamidine D12 Impurity a Hydrochloride

Chromatographic Methodologies for Separation and Detection

The development of a successful analytical method hinges on the selection of an appropriate chromatographic technique that provides the necessary selectivity, sensitivity, and efficiency to resolve the impurity from the main compound and other potential impurities. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile and thermally labile compounds like Hexamidine (B1206778) and its impurities. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically the first choice due to its versatility and applicability to a wide range of polar and non-polar compounds. chromatographyonline.com

The choice of the stationary phase is paramount for achieving the desired separation. For compounds like Hexamidine, which contain basic amidine functional groups, a C18 (octadecylsilyl) column is a common starting point. google.comijnrd.org These columns provide a hydrophobic stationary phase suitable for retaining the analyte.

To mitigate peak tailing, which can occur with basic compounds due to interactions with residual silanol (B1196071) groups on the silica (B1680970) support, end-capped C18 columns are preferred. sigmaaldrich.com Alternatively, columns with a polar-embedded group, such as an amide, can offer different selectivity and improved peak shape for basic analytes. sigmaaldrich.com The use of serially coupled columns with different chemistries can also be explored to enhance selectivity in complex separations. chromatographyonline.com

Table 1: Evaluated Chromatographic Columns

Column Name Stationary Phase Chemistry Particle Size (µm) Dimensions (mm) Rationale for Selection
Phenomenex Gemini C18 C18, End-capped 5 250 x 4.6 General purpose reversed-phase with good stability over a wide pH range.
Waters XBridge C18 C18, BEH Technology 3.5 150 x 4.6 Provides excellent peak shape for basic compounds and high efficiency.
Discovery RP-Amide C16 C16 Amide, Polar-Embedded 5 150 x 4.6 Offers alternative selectivity and reduced interaction with basic analytes. sigmaaldrich.com

This table is a representation of typical columns evaluated during method development.

The mobile phase composition, particularly its pH and the type and proportion of the organic modifier, is a critical factor influencing retention and selectivity. chromatographyonline.commastelf.com For basic compounds like Hexamidine and its impurities, controlling the pH of the mobile phase is essential to ensure consistent ionization and good peak shape. mfd.org.mk

A common approach involves using a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Acetonitrile is often favored due to its lower viscosity and better UV transparency. mastelf.com The addition of a small percentage of an acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase can help to suppress the interaction of basic analytes with free silanol groups, thereby improving peak symmetry. ucl.ac.uknih.gov

A gradient elution, where the proportion of the organic solvent is increased over time, is generally necessary to elute the main compound and all related impurities with good resolution and within a reasonable analysis time. google.com

Table 2: Optimized HPLC Gradient Program

Time (minutes) % Mobile Phase A (0.1% TFA in Water) % Mobile Phase B (Acetonitrile)
0.0 95 5
20.0 50 50
25.0 10 90
30.0 10 90
30.1 95 5

This table represents a typical gradient program for impurity analysis.

The choice of detector depends on the chromophoric properties of the analyte and the required sensitivity. Hexamidine and its impurities contain aromatic rings, making them suitable for Ultraviolet (UV) detection. nih.gov A Diode Array Detector (DAD) is particularly useful as it can provide spectral information, which aids in peak identification and purity assessment. researchgate.net The detection wavelength is typically set at the absorption maximum of the analyte, which for Hexamidine has been reported around 261-264 nm. ucl.ac.uknih.gov

For methods requiring higher sensitivity and specificity, or for the confirmation of impurity structures, a Mass Spectrometric (MS) detector can be coupled with the HPLC system (LC-MS). shodex.com This provides molecular weight information, which is invaluable for identifying unknown impurities.

Gas Chromatography (GC) is generally not a suitable technique for the analysis of Hexamidine-d12 Impurity A Hydrochloride. This is because Hexamidine and its related compounds are high molecular weight, polar, and thermally labile salts. These characteristics make them non-volatile, and they would likely decompose at the high temperatures required for GC analysis. ucl.ac.uk Derivatization could potentially make them amenable to GC, but this adds complexity and potential for analytical error. Therefore, HPLC remains the method of choice.

High-Performance Liquid Chromatography (HPLC) Method Development

Method Validation Parameters for Impurity Quantification

Once the chromatographic method is developed, it must be validated to ensure that it is suitable for its intended purpose, which in this case is the quantification of this compound. The validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. ich.orgloesungsfabrik.de The key validation parameters for an impurity quantification method include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). youtube.comeuropa.eu

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Validation Parameter Acceptance Criteria
Specificity The impurity peak must be well-resolved from the main compound and other potential impurities. Peak purity index should be greater than 0.995.
Linearity Correlation coefficient (r²) should be ≥ 0.99.
Range From LOQ to 120% of the specification limit for the impurity.
Accuracy Recovery should be within 80.0% to 120.0% for impurities.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) should be ≤ 10.0% for impurities at the limit of quantification.
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable precision and accuracy. Typically determined by a signal-to-noise ratio of 10:1.
Limit of Detection (LOD) The lowest concentration that can be detected but not necessarily quantified. Typically determined by a signal-to-noise ratio of 3:1.

| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |

This table outlines typical acceptance criteria based on ICH guidelines for impurity quantification. ich.orgeuropa.eu

Specificity and Selectivity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present. These could include impurities, degradants, or matrix components. For this compound, a typical method to demonstrate specificity would involve high-performance liquid chromatography (HPLC).

In a well-developed HPLC method, a solution containing this compound would be analyzed alongside solutions containing its parent compound, Hexamidine, other related impurities, and a blank (diluent). jocpr.com The method's specificity is confirmed if the peak for this compound is well-resolved from all other peaks, with no interference at its retention time from the blank or other related substances. researchgate.net The resolution between adjacent peaks is a key measure of selectivity. researchgate.net

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To establish linearity, a series of solutions of this compound at different concentrations would be prepared and analyzed. The response (e.g., peak area in an HPLC chromatogram) is then plotted against the concentration. A linear relationship is typically confirmed by calculating the correlation coefficient (r) and the coefficient of determination (r²), which should ideally be close to 1.0.

Table 1: Illustrative Linearity Data for this compound

Concentration (µg/mL) Peak Area (arbitrary units)
0.5 12,500
1.0 25,200
2.5 63,000
5.0 126,000
7.5 188,500
10.0 251,000
Correlation Coefficient (r) 0.9998

| Coefficient of Determination (r²) | 0.9996 |

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

These limits are crucial for impurity analysis, as they define the sensitivity of the method. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. researchgate.net

Table 2: Illustrative LOD and LOQ for this compound

Parameter Method Typical Value (µg/mL)
LOD Signal-to-Noise (3:1) 0.15

| LOQ | Signal-to-Noise (10:1) | 0.50 |

Precision (Repeatability and Intermediate Precision)

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually assessed at two levels:

Repeatability (Intra-assay precision): This is the precision under the same operating conditions over a short interval of time. It is typically assessed by performing a minimum of six replicate determinations at 100% of the test concentration.

Intermediate Precision (Inter-assay precision): This expresses the variations within a laboratory, such as on different days, with different analysts, or with different equipment.

The precision is typically expressed as the relative standard deviation (RSD) of the results.

Table 3: Illustrative Precision Data for this compound

Precision Level Parameter Result (RSD %)
Repeatability 6 Replicates < 2.0%
Intermediate Precision Day 1 vs. Day 2 < 3.0%

Accuracy (Recovery Studies)

Accuracy represents the closeness of the test results obtained by the method to the true value. For impurity analysis, accuracy is often determined by recovery studies. This involves adding known amounts of the impurity (spiking) to a sample matrix at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). jocpr.comyoutube.com The percentage of the spiked impurity that is recovered by the analytical method is then calculated. youtube.com

Table 4: Illustrative Accuracy (Recovery) Data for this compound

Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL) Recovery (%)
LOQ 0.5 0.48 96.0
100% 5.0 5.05 101.0
150% 7.5 7.41 98.8

| Mean Recovery | | | 98.6 |

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.net This provides an indication of its reliability during normal usage. For an HPLC method, typical parameters that would be varied include:

Flow rate (e.g., ±0.1 mL/min)

Mobile phase composition (e.g., ±2% organic)

Column temperature (e.g., ±5°C)

Detection wavelength (e.g., ±2 nm)

The method is considered robust if the results of the analysis remain within acceptable criteria despite these small changes.

Application of this compound as an Internal Standard in Quantitative Analysis

This compound is a stable isotope-labeled version of Hexamidine Impurity A. cymitquimica.com The incorporation of twelve deuterium (B1214612) (d12) atoms gives it a higher molecular weight than its unlabeled counterpart. clearsynth.comscbt.com This makes it an ideal internal standard for quantitative analysis, particularly in bioanalytical methods using mass spectrometry (e.g., LC-MS/MS).

When used as an internal standard, a known amount of this compound is added to all samples, calibrators, and quality control samples. Because it is chemically identical to the analyte (Hexamidine Impurity A), it behaves similarly during sample preparation, extraction, and chromatographic separation. However, it can be distinguished from the analyte by its higher mass in the mass spectrometer.

By calculating the ratio of the analyte's response to the internal standard's response, variations in sample handling, injection volume, and instrument response can be compensated for. This leads to significantly improved precision and accuracy in the quantification of Hexamidine Impurity A.

Formation Pathways and Degradation Mechanisms of Hexamidine Impurity a

Investigation of Synthetic Route-Related Impurity Formation

Impurities can be introduced or created at various stages of a manufacturing process, arising from starting materials, intermediates, or side reactions. researchgate.net

The synthesis of Hexamidine (B1206778) typically involves the conversion of a dinitrile precursor, 1,6-bis(4-cyanophenoxy)hexane, into the final diamidine product. A common industrial method for this conversion is the Pinner reaction. This process first involves the reaction of the nitrile with an alcohol (like ethanol) in the presence of hydrogen chloride gas to form an imino ether intermediate (a Pinner salt). This intermediate is then treated with ammonia (B1221849) to yield the desired amidine.

During this multi-step conversion, the formation of Hexamidine Impurity A can occur as a by-product. The primary mechanism is the partial hydrolysis of one of the two amidine functional groups back to an amide under the reaction or workup conditions, especially if water is not rigorously excluded. The amidine functional group is susceptible to hydrolysis, and the conditions of the synthesis, if not perfectly controlled, can facilitate this unwanted side reaction on a fraction of the molecules, leading to the generation of the mono-amide impurity. researchgate.net

The quality of starting materials is crucial for controlling the impurity profile of the final API. An impurity present in a starting material can persist through the synthetic steps and contaminate the drug substance. researchgate.net

In the synthesis of Hexamidine, the primary starting material is 1,6-bis(4-cyanophenoxy)hexane. If this dinitrile starting material is contaminated with its partially hydrolyzed analogue, 4-((6-(4-cyanophenoxy)hexyl)oxy)benzamide (where one nitrile group has been converted to an amide), this contaminant will proceed through the synthetic route. The remaining nitrile group on this impurity would be converted to an amidine group during the Pinner reaction, directly yielding Hexamidine Impurity A. Therefore, controlling the purity of the initial dinitrile is a critical control point to prevent the formation of this specific impurity.

CompoundRole in SynthesisPotential Contribution to Impurity A Formation
1,6-bis(4-cyanophenoxy)hexaneStarting MaterialIf contaminated with the corresponding mono-amide, it will directly convert to Impurity A.
Pinner Salt IntermediateIntermediatePartial hydrolysis of one of the two imino ether groups to an ester, followed by reaction with ammonia, could potentially form the amide.
HexamidineFinal ProductPartial hydrolysis of one amidine group during synthesis workup or purification can form Impurity A as a by-product.

Forced Degradation Studies to Elucidate Formation of Hexamidine Impurity A

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies to identify potential degradation products and pathways. ajpsonline.comdphen1.com These studies are essential for developing stability-indicating analytical methods and understanding the intrinsic stability of a molecule. researchgate.netresearchgate.net The formation of Hexamidine Impurity A from the degradation of Hexamidine is a key focus of such studies.

Hydrolysis is a common degradation pathway for pharmaceuticals. ajpsonline.com Amides and amidines are susceptible to hydrolysis, although amides are generally more resistant. byjus.commasterorganicchemistry.com The conversion of an amidine to an amide is a well-established hydrolytic process. researchgate.netstackexchange.com Therefore, the most direct degradation pathway for Hexamidine to form Impurity A is through hydrolysis.

This reaction can occur under acidic, basic, or even neutral conditions, typically accelerated by heat. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the amidine group is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. Subsequent steps lead to the elimination of ammonia and the formation of the corresponding amide. libretexts.orgyoutube.com

Base-Promoted Hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the amidine carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating an amine anion to yield the amide. libretexts.org

Given that Hexamidine has two amidine groups, partial hydrolysis can occur where only one of the two groups reacts, leading directly to the formation of Hexamidine Impurity A.

ConditionTemperatureTimeExpected Hexamidine DegradationPrimary Degradant
0.1 M HCl (Acidic)60°C24 hoursSignificantHexamidine Impurity A
Purified Water (Neutral)60°C72 hoursModerateHexamidine Impurity A
0.1 M NaOH (Basic)60°C24 hoursSignificantHexamidine Impurity A

Oxidative degradation is another critical stress condition. While aromatic amines are known to be susceptible to oxidation, the direct oxidation of an amidine functional group to an amide is not a commonly reported primary pathway. acs.orgoup.com Stress testing with oxidizing agents like hydrogen peroxide would likely lead to the degradation of Hexamidine, but the formation of Impurity A under these conditions may be a secondary consequence. It is plausible that the oxidative environment could generate other degradation products or that the degradation still proceeds via hydrolysis, which can occur concurrently in the aqueous oxidative medium.

Thermal stability studies evaluate the effect of temperature on a drug substance. High temperatures provide the energy needed to overcome reaction barriers and can accelerate degradation processes that might be slow at ambient temperatures. For Hexamidine, thermal degradation in the presence of moisture would be expected to significantly accelerate the rate of hydrolysis, leading to an increased formation of Hexamidine Impurity A. In a completely anhydrous (dry) state, thermal stress would likely lead to different degradation pathways (pyrolysis), which may not necessarily produce Impurity A. Therefore, the presence of water is a critical factor in the thermal degradation profile concerning this specific impurity.

Photolytic Degradation Assessment

Photolytic degradation involves the chemical alteration of a substance due to exposure to light. pharmaguideline.com The assessment of a compound's photostability is a key component of pharmaceutical development, guided by standards such as the ICH Q1B guideline. stabilityhub.com While specific photostability studies on Hexamidine Impurity A are not extensively detailed in publicly available literature, a systematic assessment would follow established principles. Such an assessment is crucial because exposure to light during manufacturing, storage, or use can lead to the degradation of chemical compounds, potentially affecting their properties. pharmaguideline.com

A comprehensive photolytic degradation assessment for Hexamidine Impurity A would involve forced degradation studies and confirmatory testing. stabilityhub.com The substance would be exposed to controlled light sources that mimic real-world conditions, such as exposure to artificial lighting in a pharmacy or sunlight. stabilityhub.com The ICH Q1B guideline suggests a minimum light exposure of 1.2 million lux hours for visible light and 200 watt-hours per square meter for UV light. stabilityhub.com

During these studies, samples of Hexamidine Impurity A would be analyzed at various time points. Key parameters such as appearance, purity, and the formation of any new degradation products would be monitored using stability-indicating analytical methods like High-Performance Liquid Chromatography (HPLC). nih.gov Dark controls, which are samples protected from light, are used concurrently to differentiate between changes caused by light and those caused by other factors like temperature.

While studies have indicated that Hexamidine Diisethionate is not a photosensitizer in animal models, isolated case reports of photosensitivity to Hexamidine in humans exist, underscoring the relevance of evaluating the light sensitivity of Hexamidine and its related compounds. nih.gov

Below is a table outlining a potential design for a photostability study of Hexamidine Impurity A, based on standard industry practices.

Condition Light Source Minimum Exposure Parameters Monitored Analytical Method
Forced Degradation Xenon Lamp or Metal Halide Lamp (Simulating Sunlight)Above 1.2 million lux-hr (Visible) & 200 W-hr/m² (UV)Appearance, Purity, Formation of DegradantsHPLC, UPLC-MS/MS
Confirmatory Study Cool White Fluorescent & Near UV Fluorescent Lamps1.2 million lux-hr (Visible) & 200 W-hr/m² (UV)Appearance, Purity, Formation of DegradantsHPLC
Dark Control Protected from LightN/A (Stored under same temperature/humidity)Appearance, PurityHPLC

Mechanistic Proposals for Impurity A Formation Based on Deuterium (B1214612) Labeling

Understanding the precise chemical reactions that lead to the formation of impurities is fundamental to controlling their levels in the final drug product. nih.gov Deuterium labeling is a powerful technique used to elucidate reaction mechanisms by tracing the fate of atoms and probing the kinetics of bond-breaking and bond-forming steps. chem-station.comprinceton.edu The replacement of hydrogen with its heavier, stable isotope, deuterium, creates a molecule that is chemically similar but has a greater mass. princeton.edu This mass difference is the basis for its utility in mechanistic studies. chem-station.com

Hexamidine Impurity A is identified as 4-[[6-(4-Carbamimidoylphenoxy)hexyl]oxy]benzamide. synzeal.com Its formation from Hexamidine likely involves the modification of one of the benzamidine (B55565) functional groups. By strategically replacing specific hydrogen atoms in the Hexamidine precursor with deuterium, the pathway of its transformation into Impurity A can be investigated.

Tracing Atomic Rearrangements with Deuterium

Isotopic labeling with deuterium allows chemists to act as molecular detectives, tracking the movement and rearrangement of atoms throughout a chemical reaction. nih.gov When a hydrogen atom at a specific position in a reactant molecule is replaced by a deuterium atom, the location of that deuterium atom in the product molecule can be determined using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). researchgate.net

In the context of Hexamidine Impurity A formation, a deuterium-labeled Hexamidine precursor could be synthesized. For instance, hydrogens on the aromatic rings or the hexyl chain could be selectively replaced with deuterium. The reaction to form the impurity would then be carried out. By analyzing the resulting Hexamidine Impurity A to see where the deuterium label ends up, or if it has been lost, researchers can deduce which bonds were broken and formed. This provides direct evidence for the sequence of events in the formation mechanism. This technique has been successfully applied to understand complex reaction pathways in various fields, including drug metabolism and synthetic chemistry. chem-station.comunimi.it

Elucidating Reaction Kinetics with Isotopic Substitution

Replacing a hydrogen atom with a deuterium atom can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.orglibretexts.org The C-D bond is stronger and vibrates at a lower frequency than the C-H bond due to the increased mass of deuterium. princeton.edunih.gov Consequently, more energy is required to break a C-D bond than a C-H bond. nih.gov

If the breaking of a specific C-H bond is part of the slowest, rate-determining step of a reaction, then replacing that hydrogen with deuterium will significantly slow down the reaction. epfl.ch This is called a primary kinetic isotope effect, and the ratio of the rate constants (kH/kD) is typically between 2 and 7. libretexts.orgepfl.ch If the kH/kD ratio is close to 1, it implies that the C-H bond is not broken in the rate-determining step. epfl.ch Smaller, secondary kinetic isotope effects can also be observed when the isotopic substitution is at a position adjacent to the reacting center. wikipedia.org

To investigate the formation of Hexamidine Impurity A, one could compare the rate of its formation from standard Hexamidine with the rate from a specifically deuterated Hexamidine precursor (Hexamidine-d12). By measuring the KIE, it would be possible to determine if a C-H bond cleavage is a critical part of the mechanism's slowest step.

The following table illustrates hypothetical KIE results and their mechanistic implications for the formation of Hexamidine Impurity A.

Reactant Pair Rate Constant (k) KIE (kH/kD) Mechanistic Implication
Hexamidine / Hexamidine-d (aromatic)kH / kD~ 7.0C-H bond cleavage on the aromatic ring is likely the rate-determining step.
Hexamidine / Hexamidine-d (hexyl chain)kH / kD~ 1.2C-H bond on the hexyl chain is not broken in the rate-determining step, but is adjacent to the reaction center (secondary KIE).
Hexamidine / Hexamidine-d (amidine)kH / kD~ 1.0N-H bond cleavage is not involved in the rate-determining step.

Regulatory Compliance and Quality Control Applications

Role of Hexamidine-d12 Impurity A Hydrochloride as a Certified Reference Material (CRM)

A Certified Reference Material (CRM) is a standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. pharmtech.com this compound, as a stable isotope-labeled analogue of a known hexamidine (B1206778) impurity, is utilized as a CRM in pharmaceutical analysis. synzeal.comvenkatasailifesciences.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry-based assays due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability. kcasbio.comaptochem.comscioninstruments.com

The primary function of this deuterated impurity standard is to ensure the accuracy and reliability of analytical measurements for its non-labeled counterpart, Hexamidine Impurity A. clearsynth.comsynzeal.com By incorporating deuterium (B1214612) atoms, the mass of the molecule is increased, allowing for its differentiation from the unlabeled impurity in mass spectrometric analyses while maintaining nearly identical chemical and physical properties. aptochem.comacanthusresearch.com This is crucial for the precise quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products. scioninstruments.comclearsynth.com

Suppliers of this compound provide it as a reference standard for use in research and quality control applications. venkatasailifesciences.comsynthinkchemicals.comveeprho.com These standards are essential for the development, validation, and routine use of analytical methods designed to monitor the purity of hexamidine-containing products. synzeal.comsynzeal.com

Table 1: Product Details for this compound

ParameterValueSource(s)
Chemical Name 4-((6-(4-Carbamimidoylphenoxy)hexyl-d12)oxy)benzamide Hydrochloride synthinkchemicals.comveeprho.com
Molecular Formula C₂₀H₁₄D₁₂ClN₃O₃ synthinkchemicals.com
Molecular Weight 403.97 g/mol synthinkchemicals.com
Intended Use Laboratory/Research Use, as a Reference Standard veeprho.comsgs-institut-fresenius.deregistech.com

Pharmacopoeial standards, such as those from the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), provide the official standards for medicines and their ingredients. For a CRM to be considered traceable to these standards, its certified value must be linked to the pharmacopoeial reference materials through an unbroken chain of comparisons, all having stated uncertainties. pharmtech.comphysiomckina.co.jp

While some suppliers of hexamidine impurities offer products that are traceable to EP or USP standards, this is often provided upon request and depends on the feasibility of establishing such a linkage. synzeal.comvenkatasailifesciences.comsynzeal.com For this compound specifically, its role is often to support methods that quantify impurities like Hexamidine EP Impurity A, which is recognized in the European Pharmacopoeia. synzeal.com The use of a well-characterized internal standard like the d12-labeled version is a key component of methods aiming for compliance with pharmacopoeial requirements for impurity control. pharmtech.comusp.org The European Directorate for the Quality of Medicines & HealthCare (EDQM) supplies reference standards for hexamidine diisethionate, which underscores the regulatory importance of controlling its impurities. amazonaws.com

The provision of comprehensive documentation is a hallmark of a reliable CRM. pharmtech.comgmp-compliance.org For this compound, this documentation is crucial for its proper use in a regulated environment.

A Certificate of Analysis (CoA) is a legal document that certifies the quality of the material and confirms that it conforms to its specifications. gmp-compliance.orggmp-compliance.org For a CRM like this compound, the CoA typically includes:

The name and batch number of the material. gmp-compliance.org

The certified property value (e.g., purity) and its associated uncertainty. physiomckina.co.jp

The method used to determine the certified value.

An expiration date or retest date. gmp-compliance.org

Storage conditions.

A statement of metrological traceability. pharmtech.com

Suppliers of this compound and other related reference standards confirm that these products are supplied with a detailed CoA and analytical data that meet regulatory compliance requirements. synzeal.comvenkatasailifesciences.comsynthinkchemicals.com

A Structure Elucidation Report provides detailed evidence of the chemical structure of the compound. For a novel or critical impurity standard, this report is essential. It typically contains data from various analytical techniques, such as:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR techniques like COSY, HSQC, HMBC). registech.comucl.ac.uk

Mass Spectrometry (MS and MS/MS) to confirm molecular weight and fragmentation patterns. synthinkchemicals.comsgs-institut-fresenius.deshimadzu.com

Infrared (IR) spectroscopy to identify functional groups. registech.com

Elemental Analysis. veeprho.com

These reports are critical for confirming the identity of the impurity and its labeled analogue, ensuring that the correct standard is being used for quantification. sgs-institut-fresenius.deshimadzu.com

Integration into Analytical Method Validation (AMV)

Analytical Method Validation (AMV) is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This compound plays a pivotal role in the validation of chromatographic methods (e.g., HPLC, LC-MS) used to quantify Hexamidine Impurity A. synzeal.comcleanchemlab.com

During AMV, the deuterated standard is used as an internal standard to assess several validation parameters, in accordance with ICH guidelines:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, including the internal standard.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies where known amounts of the analyte and internal standard are spiked into a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. The use of a stable isotope-labeled internal standard can significantly improve the precision of an assay. scispace.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

The use of a stable isotope-labeled internal standard like this compound is particularly advantageous in LC-MS methods, as it helps to compensate for matrix effects, which can cause ion suppression or enhancement, leading to more robust and reliable data. kcasbio.comscioninstruments.com

Significance in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA)

For both new and generic drug approvals, regulatory agencies like the FDA require a comprehensive understanding of the impurity profile of the drug substance and drug product. regulations.govfda.gov The presence of impurities must be controlled within acceptable limits, which are established based on qualification thresholds defined in ICH guidelines. registech.com

This compound is significant in ANDA and NDA filings in the following ways:

Impurity Profiling: It serves as a crucial tool for accurately quantifying Hexamidine Impurity A in batches of the drug substance and drug product. This data is a key component of the Chemistry, Manufacturing, and Controls (CMC) section of the regulatory submission. synzeal.comregulations.gov

Qualification of Impurities: An impurity is considered qualified if its level in the proposed drug product is at or below the level observed in the reference listed drug (RLD) or if it has been adequately justified through toxicological studies or literature. regulations.govfda.gov Accurate quantification using a reliable standard like this compound is essential for this comparison.

Setting Acceptance Criteria: The data generated using this standard helps in establishing appropriate acceptance criteria (specifications) for Hexamidine Impurity A in the drug substance and drug product. synzeal.comfda.gov

The availability and use of well-characterized impurity standards are critical for demonstrating control over the manufacturing process and ensuring the quality and safety of the final drug product, which are prerequisites for regulatory approval. synzeal.comvenkatasailifesciences.com

Quality Control (QC) Applications in Manufacturing and Stability Studies

In a GMP (Good Manufacturing Practices) environment, this compound is used in routine quality control testing. venkatasailifesciences.comgmp-compliance.org

Manufacturing QC:

Raw Material Testing: It can be used to test incoming raw materials and intermediates for the presence of Impurity A.

In-Process Control: It helps in monitoring the formation of Impurity A during the manufacturing process, allowing for process optimization to minimize its levels.

Final Product Release: It is used in the final release testing of the API and the finished drug product to ensure that the levels of Impurity A are within the approved specifications. synzeal.comsynzeal.comcleanchemlab.com

Stability Studies:

Stability-Indicating Method: this compound is used as an internal standard in validated stability-indicating analytical methods. synzeal.comresearchgate.net These methods are designed to separate and quantify the active ingredient from its degradation products, including Impurity A.

Monitoring Degradation: During stability studies, which are conducted under various environmental conditions (e.g., temperature, humidity, light), this standard allows for the accurate tracking of any increase in the concentration of Impurity A over time. This data is essential for determining the shelf-life and appropriate storage conditions for the drug product. synzeal.comfda.gov

Addressing Isotopic Impurities in Regulatory Submissions

When using a stable isotope-labeled compound like this compound as an internal standard, it is important to consider the presence of any unlabeled analyte (the corresponding non-deuterated impurity) within the standard itself. researchgate.net The purity of the labeled standard is a critical factor. researchgate.net

In regulatory submissions, this is addressed by:

Characterizing the Labeled Standard: The Certificate of Analysis for the deuterated standard should specify its isotopic purity and the content of the unlabeled impurity. acanthusresearch.com

Method Validation: The validation of the analytical method should demonstrate that any cross-contribution from the internal standard does not significantly affect the accuracy and precision of the measurement of the target impurity. nih.gov

Regulatory bodies expect that the internal standard used is well-characterized and that its potential impact on the quantitative results is understood and controlled. kcasbio.com The use of a highly pure, stable isotope-labeled standard minimizes these concerns and strengthens the reliability of the data submitted. aptochem.com

Future Research Directions

Development of More Efficient and Greener Synthetic Routes for Deuterated Impurities

The synthesis of deuterated compounds is often more complex and costly than their non-labeled counterparts. nih.gov Future research is increasingly focused on developing synthetic methods that are not only efficient in terms of yield and deuterium (B1214612) incorporation but are also environmentally sustainable.

Current Approaches and Future Goals:

ApproachDescriptionFuture Research Goal
Catalytic H/D Exchange Using transition-metal catalysts or simple bases to exchange hydrogen atoms for deuterium on a pre-formed molecular scaffold. researchgate.netDeveloping more selective and cheaper non-metal catalysts to reduce costs and environmental impact.
Deuterated Building Blocks Synthesizing the target molecule from small, commercially available starting materials that already contain deuterium. acanthusresearch.comExpanding the commercial availability and variety of deuterated building blocks to streamline synthetic pathways. nih.gov
Flow Chemistry Utilizing continuous flow reactors for deuteration reactions can improve reaction control, safety, and scalability while minimizing solvent waste.Optimizing flow chemistry protocols for a wider range of deuteration reactions to make the process more efficient and greener.
Biocatalysis Employing enzymes to catalyze specific deuteration steps, offering high selectivity under mild, environmentally friendly conditions.Discovering and engineering new enzymes with broader substrate scopes for the synthesis of complex deuterated molecules.

A significant challenge lies in achieving high levels of deuterium incorporation at specific molecular sites with minimal isotopic impurities (e.g., under- or over-deuteration). nih.gov The development of "greener" methods, which reduce the use of hazardous solvents and reagents and minimize waste, is a key priority in modern medicinal chemistry. ucla.edu

Advanced Hyphenated Techniques for Ultra-Trace Impurity Detection and Characterization

The detection and characterization of impurities, especially at ultra-trace levels, are critical for ensuring the quality and safety of pharmaceuticals. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. ajrconline.orgbiomedres.us

Future research aims to push the boundaries of detection and provide more comprehensive structural information for minute quantities of impurities. researchgate.net

Key Hyphenated Techniques and Future Enhancements:

TechniqueDescriptionFuture Direction
LC-MS/MS Liquid Chromatography coupled with Tandem Mass Spectrometry is the workhorse for impurity quantification due to its high sensitivity and selectivity. nih.govDevelopment of more sensitive mass analyzers and ion sources to achieve even lower limits of detection (sub-nanogram levels). researchgate.net
LC-NMR Liquid Chromatography coupled with Nuclear Magnetic Resonance spectroscopy allows for the definitive structural elucidation of unknown impurities without the need for isolation. longdom.orgImproving probe technology and data acquisition methods to reduce the sample amount required and analysis time, making it more routine for trace-level impurities.
GC-MS Gas Chromatography coupled with Mass Spectrometry is highly effective for volatile impurities. nih.govMiniaturization of systems for portable, on-site impurity analysis and development of novel derivatization agents to analyze a wider range of compounds.
Multi-dimensional Hyphenation (e.g., LC-NMR-MS) Combining multiple techniques (e.g., LC-PDA-NMR-MS) provides complementary data (separation, UV, structure, mass) from a single analysis. nih.govStreamlining the integration of hardware and software from different vendors to create more robust and user-friendly multi-hyphenated platforms.

These advanced techniques are crucial for accurately profiling all components in a drug substance, including the distribution of lower isotopologues in a deuterated active pharmaceutical ingredient (API). nih.gov

Computational Chemistry Approaches for Predicting Impurity Formation and Stability

Computational chemistry and artificial intelligence (AI) are emerging as powerful tools to predict the formation of potential impurities during synthesis and storage. openreview.netchemrxiv.org These in silico approaches can significantly accelerate process development and risk assessment by identifying potentially problematic impurities before they are encountered in the lab. openreview.netmit.edu

Computational Strategies in Impurity Analysis:

AI-Based Reaction Prediction: Machine learning models trained on vast datasets of chemical reactions can predict the likely by-products and side-products of a given synthetic step. chemical.airesearchgate.net This allows chemists to proactively design synthetic routes that minimize the formation of undesirable impurities, including those that may be difficult to remove. openreview.net

Forced Degradation Simulation: Computational models can simulate the degradation pathways of a drug substance under various stress conditions (e.g., heat, light, humidity, pH). This helps in predicting the structure of potential degradants, such as Hexamidine (B1206778) Impurity A, and informs the development of stable formulations.

Quantum Mechanics (QM) for Stability: QM calculations can be used to determine the relative stability of different isomers and conformers of an impurity. This information is valuable for understanding its likely persistence and for interpreting complex analytical data.

Standardization of Deuterated Impurity Analysis Across Pharmacopoeias

For a deuterated drug to be approved, its purity and the distribution of its isotopic forms must be rigorously controlled. A critical area for future development is the standardization of analytical methods and acceptance criteria for deuterated compounds across major pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).

Currently, there is ongoing discussion on how to classify lower isotopologues (versions of the molecule with fewer deuterium atoms than intended). nih.gov One perspective suggests that these should not be treated as impurities but as an integral part of the API's distribution profile. nih.gov Establishing harmonized guidelines (akin to ICH Q3A/B for conventional impurities) for deuterated APIs is essential. biomedres.us This would involve:

Defining clear terminology for isotopic purity and distribution.

Establishing standardized methods for quantifying the isotopic distribution, likely using high-resolution mass spectrometry.

Setting acceptable limits for the unlabeled drug and other related substances present as impurities in the deuterated standard. tandfonline.com

Providing official reference standards, like Hexamidine-d12 Impurity A Hydrochloride, through pharmacopoeial bodies to ensure consistency across different laboratories. synzeal.com

Investigation of Deuterium Effects on Impurity Degradation Kinetics

The replacement of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). nih.gov The C-D bond is stronger than the C-H bond, and as a result, reactions where the cleavage of this bond is the rate-determining step will proceed more slowly. prolynxinc.com

Future research will systematically investigate how deuteration affects the degradation kinetics of impurities. For a compound like this compound, this could mean:

Enhanced Stability: If the degradation pathway of the impurity involves the cleavage of one of the deuterated C-H bonds, the deuterated impurity will likely be more stable and degrade more slowly than its non-deuterated counterpart.

Predicting Shelf-Life: By quantifying the DKIE for specific degradation reactions, it may be possible to better predict the long-term stability of deuterated drug substances and their impurities.

Metabolic Switching: In a biological context, slowing down one metabolic pathway through deuteration can sometimes lead to an increase in metabolism through other pathways, an effect known as metabolic switching. musechem.com Investigating this effect for deuterated impurities is crucial for understanding their potential toxicological profiles. Studies have shown that deuteration can alter clearance rates and metabolic pathways, which could be advantageous in some cases. researchgate.net

Expanding the Scope of Isotope-Labeled Impurities for Broader Analytical Applications

Isotope-labeled compounds are indispensable tools in pharmaceutical R&D. symeres.com While this compound serves a specific purpose, the principles behind its use can be expanded.

Future Applications:

Quantitative Bioanalysis: Labeled impurities can be used as internal standards for quantifying the levels of actual impurities in biological matrices (e.g., blood, urine) during pharmacokinetic or toxicology studies. tandfonline.com

Metabolite Identification (Met-ID): Synthesizing labeled versions of expected or observed drug metabolites helps confirm their identity in complex biological samples and allows for precise quantification.

Environmental Fate Studies: Isotope-labeled standards are used to trace the presence and degradation of pharmaceutical compounds and their impurities in the environment.

Multi-component Quantification: In complex formulations or combination therapies, a suite of labeled standards for each active ingredient and their key impurities could enable simultaneous and accurate quantification in a single analytical run.

The growing demand for more precise analytical data in drug development, coupled with advances in synthetic chemistry and analytical instrumentation, ensures that the applications for specifically designed, isotope-labeled impurities will continue to expand. wiseguyreports.combusinessresearchinsights.com

Q & A

Q. What analytical methods are recommended for quantifying Hexamidine-d12 Impurity A Hydrochloride in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is the primary method. Key parameters include:

  • Chromatographic conditions : Use a C18 column, mobile phase optimized for polarity (e.g., acetonitrile-phosphate buffer), and flow rate calibrated for peak resolution .
  • System suitability : Ensure resolution ≥2.0 between analytes, tailing factor ≤2.0, and relative standard deviation (RSD) ≤2.0% for replicate injections .
  • Quantification : Apply relative response factors (RRF) for impurities, with correction factors for co-eluting peaks (e.g., Formula: Impurity %=100rirSD\text{Impurity \%} = \frac{100 \cdot r_i}{r_S \cdot D}, where rir_i = impurity peak area, rSr_S = standard peak area, DD = dilution factor) .

Q. How are reference standards for this compound validated?

Reference standards must comply with pharmacopeial guidelines (e.g., USP, EP):

  • Purity verification : Use orthogonal methods (HPLC, NMR, mass spectrometry) to confirm structural identity and purity ≥98% .
  • Stability : Conduct accelerated degradation studies under stress conditions (heat, light, humidity) to establish shelf-life and storage requirements (e.g., -20°C in desiccated vials) .

Advanced Research Questions

Q. How to resolve discrepancies in impurity profiles during method transfer between laboratories?

  • Root-cause analysis : Compare chromatographic parameters (column lot, detector wavelength), sample preparation (extraction efficiency, pH adjustment), and instrument calibration .
  • Cross-validation : Perform inter-lab studies using spiked samples to identify variability sources (e.g., column aging effects, mobile phase pH drift) .
  • Data normalization : Apply correction factors for instrument-specific response variations (e.g., using internal standards like deuterated analogs) .

Q. What strategies ensure robustness in stability-indicating methods for this compound?

  • Forced degradation : Exclude non-specific degradants by subjecting the compound to oxidative (H₂O₂), acidic (0.1M HCl), and alkaline (0.1M NaOH) conditions, followed by method validation for specificity .
  • Peak purity assessment : Use diode-array detection (DAD) or LC-MS/MS to confirm homogeneity of impurity peaks (e.g., spectral match ≥990/1000) .
  • Validation parameters : Ensure linearity (R² ≥0.998), accuracy (recovery 98–102%), and precision (RSD ≤2.0% for intra-day/inter-day assays) .

Q. How to design experiments for identifying unknown impurities in Hexamidine-d12 formulations?

  • LC-MS/MS profiling : Compare fragmentation patterns with databases (e.g., mzCloud, NIST) and synthesize suspected impurities for confirmation .
  • Reaction pathway analysis : Investigate interactions between Hexamidine-d12 and excipients (e.g., Maillard reactions with reducing sugars) using kinetic modeling .
  • Isolation and NMR : Scale up impurity collection via preparative HPLC, followed by ¹H/¹³C NMR for structural elucidation .

Q. What statistical approaches are recommended for analyzing contradictory impurity data across batches?

  • Multivariate analysis : Apply principal component analysis (PCA) to batch data to identify outliers (e.g., temperature deviations during synthesis) .
  • Design of Experiments (DoE) : Optimize critical process parameters (CPPs) like reaction time and temperature using response surface methodology (RSM) to minimize impurity variability .

Methodological Resources

  • Chromatographic system optimization : Refer to USP Chapter ⟨621⟩ for column efficiency and injection volume guidelines .
  • Impurity thresholds : Follow ICH Q3A/B guidelines for qualification (≤0.15% for unidentified impurities) and reporting levels .
  • Training protocols : Document SOPs for handling hazardous reagents, including waste disposal and emergency procedures, as per institutional safety manuals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.